An In-Depth Technical Guide to 2-Hydroxy-1-naphthaldehyde: Synthesis, Characterization, and Applications
An In-Depth Technical Guide to 2-Hydroxy-1-naphthaldehyde: Synthesis, Characterization, and Applications
A Note on Isomeric Specificity: This guide focuses on 2-hydroxy-1-naphthaldehyde (CAS No. 708-06-5) . While the initial topic specified "5-hydroxy-2-naphthalenecarboxaldehyde," publicly available scientific literature and chemical databases overwhelmingly feature data for the 2-hydroxy-1-naphthaldehyde isomer. To ensure technical accuracy and provide a comprehensive, well-referenced resource, this document will detail the properties and protocols associated with this more extensively studied compound.
Introduction and Strategic Importance
2-Hydroxy-1-naphthaldehyde is an aromatic aldehyde that presents as a pale yellow crystalline solid.[1] Its structure, which combines a naphthalene core with hydroxyl and aldehyde functional groups in adjacent positions, is of significant interest to researchers in medicinal chemistry, materials science, and analytical chemistry. The compound is a derivative of naphthalene-1-carbaldehyde, substituted with a hydroxy group at the second position.[1]
The strategic importance of this molecule lies in its utility as a versatile synthetic precursor. The aldehyde group is readily reactive, participating in condensation reactions to form Schiff bases, while the hydroxyl group can act as a chelating site for metal ions. This dual functionality makes 2-hydroxy-1-naphthaldehyde a valuable building block for the synthesis of complex organic molecules, including ligands for catalysis, fluorescent probes for chemical sensing, and novel therapeutic agents. It is notably the active core of sirtinol, a sirtuin inhibitor.[1]
| Property | Value | Source |
| IUPAC Name | 2-hydroxynaphthalene-1-carbaldehyde | PubChem[1] |
| CAS Number | 708-06-5 | PubChem[1] |
| Molecular Formula | C₁₁H₈O₂ | NIST[2] |
| Molecular Weight | 172.18 g/mol | NIST[2] |
| Appearance | Powder | PubChem[1] |
| Melting Point | 79-80 °C | Organic Syntheses[3] |
Synthesis Pathway: The Reimer-Tiemann Reaction
The ortho-formylation of naphthols, such as the synthesis of 2-hydroxy-1-naphthaldehyde from β-naphthol (2-naphthol), is effectively achieved via the Reimer-Tiemann reaction.[3][4][5] This electrophilic aromatic substitution reaction utilizes chloroform (CHCl₃) and a strong base, typically sodium hydroxide, to generate a highly reactive dichlorocarbene (:CCl₂) intermediate.[4][6]
The causality behind this choice of reaction is rooted in its efficiency for ortho-formylation of phenols and naphthols. The phenoxide or naphthoxide ion, formed in the basic medium, is highly activated towards electrophilic attack. The dichlorocarbene, acting as the electrophile, preferentially attacks the electron-rich ortho position, leading to the formation of the aldehyde after hydrolysis.[6] While other formylation methods like the Vilsmeier-Haack or Duff reactions exist, the Reimer-Tiemann reaction is often advantageous for its operational simplicity.[5]
Caption: Workflow for the synthesis of 2-hydroxy-1-naphthaldehyde.
Detailed Experimental Protocol
This protocol is adapted from a procedure published in Organic Syntheses.[3]
-
Flask Setup: In a 2-liter, three-necked round-bottomed flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, combine 100 g (0.69 mol) of β-naphthol and 300 g of 95% ethanol.
-
Base Addition: Start the stirrer and rapidly add a solution of 200 g (5 mol) of sodium hydroxide in 415 g of water.
-
Initiation and Chloroform Addition: Heat the resulting solution to 70–80°C on a steam bath. Begin the dropwise addition of 131 g (1.1 mol) of chloroform. The onset of the reaction is indicated by the formation of a deep blue color, after which external heating is no longer necessary.[3] Add the chloroform at a rate that maintains a gentle reflux (approximately 1 to 1.5 hours).
-
Reaction Completion: As the addition nears completion, the sodium salt of the aldehyde will begin to separate. Continue stirring for one hour after all the chloroform has been added.
-
Solvent Removal: Remove the ethanol and excess chloroform by distillation from a steam bath.
-
Acidification and Isolation: Cool the residue and add concentrated hydrochloric acid dropwise with vigorous stirring until the mixture is acidic to Congo red paper. This neutralizes the excess base and liberates the aldehyde.
-
Washing and Purification: The crude product separates as a dark oil. Add sufficient water to dissolve the precipitated sodium chloride, then separate the oil and wash it several times with hot water.
-
Final Purification: Purify the oil by vacuum distillation. The fraction boiling at 163–166°C at 8 mmHg should be collected. This distillate solidifies upon cooling. Recrystallize the solid from approximately 75 mL of ethanol to yield 45–58 g (38–48%) of pure 2-hydroxy-1-naphthaldehyde with a melting point of 79–80°C.[3]
Structural Elucidation and Spectroscopic Signature
The definitive identification of 2-hydroxy-1-naphthaldehyde relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they create a self-validating system for confirming the compound's identity and purity.
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the key functional groups: the hydroxyl (-OH), the aldehyde (-CHO), and the aromatic naphthalene ring.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium-Weak | Aromatic C-H Stretch |
| ~2820, ~2720 | Medium-Weak | Aldehyde C-H Stretch (Fermi Doublet) |
| ~1700-1650 | Strong | Carbonyl (C=O) Stretch (Conjugated) |
| ~1600-1450 | Medium-Strong | Aromatic C=C Ring Stretch |
| Broad (low 3000s) | Broad, Medium | O-H Stretch (intramolecular H-bonding) |
Note: The exact positions can vary slightly based on the sample preparation method (e.g., KBr pellet vs. ATR). The carbonyl stretch is lowered due to conjugation with the aromatic ring and potential intramolecular hydrogen bonding with the adjacent hydroxyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the electronic environment of the hydrogen atoms in the molecule. For a derivative of 2-hydroxy-1-naphthaldehyde, characteristic signals are observed for the aromatic protons, the aldehyde proton, and the hydroxyl proton.[7]
-
Aldehyde Proton (CHO): A singlet typically appears far downfield, often in the range of δ 9.5-10.6 ppm, due to the deshielding effect of the carbonyl group.[7]
-
Hydroxyl Proton (OH): A broad singlet that can appear over a wide range (e.g., δ 13-14 ppm) and its chemical shift is concentration-dependent.[7] Its downfield shift is indicative of strong intramolecular hydrogen bonding with the aldehyde's carbonyl oxygen.
-
Aromatic Protons: A series of multiplets in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the naphthalene ring system.
¹³C NMR spectroscopy complements the proton data by showing the chemical shifts of the carbon atoms. Key signals include the aldehyde carbonyl carbon (typically δ 190-200 ppm), the carbon bearing the hydroxyl group, and the various carbons of the naphthalene rings.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) reveals the molecular weight of the compound and provides a characteristic fragmentation pattern that serves as a structural fingerprint.
| m/z Ratio | Relative Intensity (%) | Assignment |
| 172 | High | [M]⁺, Molecular Ion |
| 171 | High | [M-H]⁺, Loss of aldehydic H |
| 144 | Moderate | [M-CO]⁺, Loss of carbon monoxide |
| 115 | High | [M-CO-CHO]⁺ or [M-H-CO]⁺, further fragmentation |
Data compiled from NIST Chemistry WebBook and PubChem.[1][2]
The fragmentation pathway is a critical piece of evidence. The stability of the naphthalene system results in a prominent molecular ion peak. The loss of a hydrogen radical from the aldehyde group to form a stable acylium ion ([M-H]⁺) is a characteristic fragmentation for aromatic aldehydes.
Caption: Key fragmentation pathways for 2-hydroxy-1-naphthaldehyde in EI-MS.
Applications in Drug Development and Research
The unique chemical architecture of 2-hydroxy-1-naphthaldehyde makes it a valuable scaffold in several research areas.
-
Schiff Base Ligands: It readily undergoes condensation reactions with primary amines to form Schiff bases (imines).[7][8] These products are excellent chelating ligands for a wide range of metal ions. The resulting metal complexes are studied for their catalytic activity, magnetic properties, and biological applications, including antimicrobial and anticancer activities.[9]
-
Pharmaceutical Intermediates: As a key building block, it is used in the synthesis of more complex molecules with potential therapeutic value. Its role as the core of sirtinol highlights its importance in the development of enzyme inhibitors.[1][10]
-
Fluorescent Probes: The naphthalene moiety is inherently fluorescent. Modifications at the aldehyde and hydroxyl positions can tune the photophysical properties, leading to the development of chemosensors for detecting specific metal ions or biomolecules.
-
Analytical Reagents: It can be used as an analytical reagent in various chemical tests and assays.[11]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-hydroxy-1-naphthaldehyde is classified with the following hazards:
It is also reported to be a skin and strong eye irritant.[1] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, safety glasses) and working in a well-ventilated fume hood. All chemical waste must be disposed of in accordance with local and national regulations.
References
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Chemistry Notes. (2022, February 2). Reimer Tiemann Reaction: Mechanism and application. Available at: [Link]
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L.S.College, Muzaffarpur. (2021, December 31). Reimer–Tiemann reaction. Available at: [Link]
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BYJU'S. Reimer Tiemann Reaction Mechanism. Available at: [Link]
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Imran, et al. (2024, February 21). A synthetic approach towards drug modification: 2-hydroxy-1-naphthaldehyde based imine-zwitterion preparation, single-crystal study, Hirshfeld surface analysis, and computational investigation. RSC Publishing. Available at: [Link]
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PubChem. 2-Hydroxy-1-naphthaldehyde. National Center for Biotechnology Information. Available at: [Link]
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PubChem. 2-Naphthalenecarboxaldehyde. National Center for Biotechnology Information. Available at: [Link]
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Organic Syntheses. 2-hydroxy-1-naphthaldehyde. Available at: [Link]
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Journal of Medicinal and Chemical Sciences. (2022). Highly Thermally Stable and Biologically Active Compounds Prepared To Be Polymer Stabilizers Consisting Of a Schiff Base and Its Complexes Derived From 2-Hydroxynaphthaldehyde. Available at: [Link]
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Abo El-Fetoh, S. H., et al. Synthesis, Analytical and Biological Studies of 2-Hydroxy-L-Naphthaldehyde Thiosemicarbazone Complexes. Taylor & Francis Online. Available at: [Link]
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NIST. 1-Naphthalenecarboxaldehyde, 2-hydroxy-. NIST Chemistry WebBook. Available at: [Link]
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Khan, I., et al. (2024, February 21). A synthetic approach towards drug modification: 2-hydroxy-1-naphthaldehyde based imine-zwitterion preparation, single-crystal study, Hirshfeld surface analysis, and computational investigation. PubMed Central. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 28). The Multifaceted Utility of 2-Hydroxy-1-naphthaldehyde in Chemical Innovation. Available at: [Link]
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